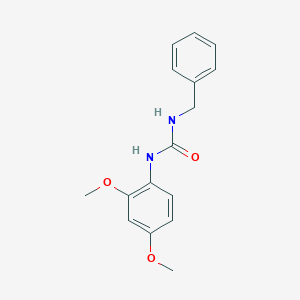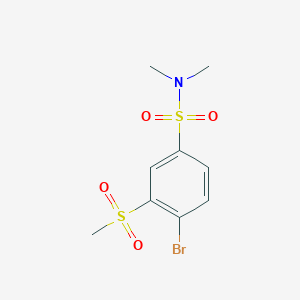![molecular formula C18H19BrClN3O B5376993 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB) and has been studied extensively for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the treatment of diabetes, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the inhibition of protein kinase B (2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide), also known as Akt. 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Inhibition of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide leads to the activation of downstream signaling pathways that promote apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potency as a 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibitor. It has a high affinity for 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide and can effectively inhibit its activity at low concentrations. However, one of the limitations is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further explore its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its potential as a drug candidate for clinical trials. Additionally, further studies are needed to determine its safety and toxicity profiles in vivo.
Synthesemethoden
The synthesis of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-methyl-1-piperazinyl)aniline with 2-bromo-1-benzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
2-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c1-22-8-10-23(11-9-22)17-7-6-13(12-16(17)20)21-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXTMFTPIJFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

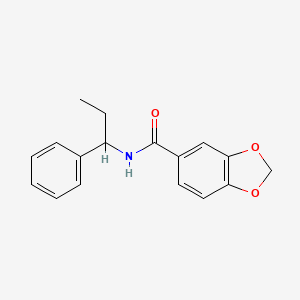

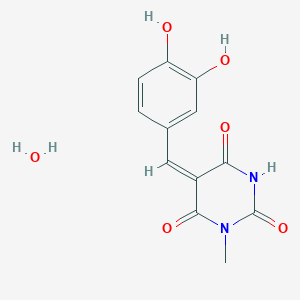
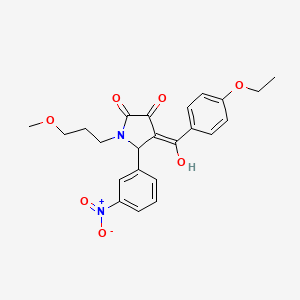
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5376969.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)
